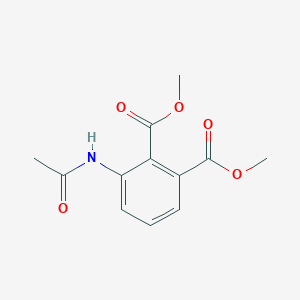

Methyl-3-N-acetylamino phthalate

Description

BenchChem offers high-quality Methyl-3-N-acetylamino phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-3-N-acetylamino phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-acetamidobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9-6-4-5-8(11(15)17-2)10(9)12(16)18-3/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLLTBPXPJBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442828 | |

| Record name | Methyl-3-N-acetylamino phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-18-4 | |

| Record name | Methyl-3-N-acetylamino phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl-3-N-acetylamino phthalate

An In-depth Technical Guide to the Synthesis of Methyl-3-N-acetylamino phthalate

Abstract

This technical guide provides a comprehensive overview of the , a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, from common starting materials to the final product. It emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and addresses critical aspects of process control and characterization. The synthesis is presented as a multi-step process, beginning with the preparation of the key intermediate, 3-acetamidophthalic anhydride, followed by its conversion to the target methyl ester.

Strategic Overview of the Synthesis

The is most efficiently approached via a three-step sequence starting from 3-nitrophthalic acid. This strategy is predicated on the well-established and high-yielding transformations of reduction, acetylation/cyclization, and subsequent esterification.

The core logic of this pathway is as follows:

-

Reduction: The nitro group of 3-nitrophthalic acid is selectively reduced to an amine, yielding 3-aminophthalic acid. This transformation is fundamental as the amino group is the precursor to the final acetylamino moiety.

-

Acetylation and Anhydride Formation: The resulting 3-aminophthalic acid is treated with acetic anhydride. This reagent serves a dual purpose: it acetylates the amino group to form the N-acetylamino (acetamido) group and simultaneously dehydrates the two adjacent carboxylic acids to form the cyclic 3-acetamidophthalic anhydride. This intermediate is stable, crystalline, and readily purified.

-

Esterification (Methanolysis): The 3-acetamidophthalic anhydride is subjected to methanolysis. In this step, methanol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This ring-opening reaction yields the desired product, a mono-methyl ester of 3-acetamidophthalic acid.

This overall strategy is advantageous due to the commercial availability of the starting material, the generally high yields of each step, and the crystalline nature of the key intermediate, which facilitates purification.

Caption: Overall synthetic pathway for Methyl-3-N-acetylamino phthalate.

Part I: Synthesis of the Key Intermediate: 3-Acetamidophthalic Anhydride

The preparation of 3-acetamidophthalic anhydride is a critical phase of the synthesis. This intermediate is a stable, solid compound that serves as the immediate precursor to the final product. It is primarily valued in the pharmaceutical industry as a key building block for synthesizing complex organic molecules, including active pharmaceutical ingredients like Apremilast.[1]

Step 1: Reduction of 3-Nitrophthalic Acid

Causality and Experimental Choices: The conversion of 3-nitrophthalic acid to 3-aminophthalic acid is a standard nitro group reduction. While several methods exist, such as catalytic hydrogenation, the use of a chemical reductant like hydrazine hydrate in the presence of a catalyst is a common and effective laboratory-scale method.[2][3] Catalysts like ferric chloride (FeCl₃) are often employed to facilitate the reduction process.[3] The reaction is typically performed in an alkaline aqueous solution to ensure the solubility of the dicarboxylic acid starting material. Subsequent acidification precipitates the amphoteric 3-aminophthalic acid product.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Base (for solubilization) |

| Ferric Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | Catalyst |

| Activated Carbon | C | 12.01 | Carrier/Decolorizing Agent |

| Hydrazine Hydrate (85%) | H₆N₂O | 50.06 | Reducing Agent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid (for precipitation) |

Experimental Protocol: Synthesis of 3-Aminophthalic Acid [3]

-

In a suitable reaction vessel, dissolve 3-nitrophthalic acid (e.g., 5g) in an aqueous solution of sodium hydroxide (e.g., 75mL of 8M NaOH) with stirring until a clear solution is obtained.

-

To this solution, add the catalyst, such as ferric chloride hexahydrate (e.g., 0.17g), and a carrier like activated carbon (e.g., 0.33g).

-

Heat the reaction mixture to 80-100°C.

-

Slowly add hydrazine hydrate (e.g., 1.7g) dropwise to the heated mixture. Caution: This reaction is exothermic and may involve gas evolution.

-

Maintain the reaction at temperature for approximately 3 hours, monitoring completion by a suitable method (e.g., Thin Layer Chromatography - TLC).

-

After completion, filter the hot reaction mixture to remove the catalyst and activated carbon. Wash the filter cake with hot water.

-

Allow the filtrate to cool and then acidify with concentrated hydrochloric acid to a pH of 1.

-

Cool the acidified mixture (e.g., to 10°C) to induce crystallization of the product.

-

Collect the precipitated 3-aminophthalic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Acetylation and Cyclization to 3-Acetamidophthalic Anhydride

Causality and Experimental Choices: This step utilizes acetic anhydride for two simultaneous transformations. First, it acts as an acetylating agent, converting the primary amine of 3-aminophthalic acid into an acetamide. Second, it serves as a powerful dehydrating agent, removing one molecule of water from the two adjacent carboxylic acid groups to form the five-membered anhydride ring.[1] Using an excess of acetic anhydride drives the reaction to completion. The reaction is typically performed at an elevated temperature to ensure the dissolution of the starting material and to provide the necessary activation energy.[1]

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Aminophthalic Acid | C₈H₇NO₄ | 181.15 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating & Dehydrating Agent |

Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride [1]

-

To a reaction flask, add the dried 3-aminophthalic acid obtained from the previous step.

-

Add an excess of acetic anhydride (e.g., a mass/volume ratio of 1:3 to 1:10 g/mL).

-

Heat the mixture with stirring to approximately 120°C. The starting material should dissolve, and the reaction will proceed.

-

Maintain the temperature until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction mixture to induce crystallization of the product. Cooling to room temperature followed by further cooling in an ice bath or to -20°C can maximize the yield.[3]

-

Collect the solid crystalline product by filtration.

-

Wash the product with a suitable solvent (e.g., a cold non-polar solvent like ether or hexane) to remove residual acetic anhydride and acetic acid.

-

Dry the product, 3-acetamidophthalic anhydride, under vacuum. The expected melting point is in the range of 184-188°C.[1]

Part II: Synthesis of Methyl-3-N-acetylamino phthalate

The final stage of the synthesis involves the ring-opening esterification of the anhydride intermediate. This is a nucleophilic acyl substitution reaction where methanol is the nucleophile.

Method A: Direct Methanolysis of 3-Acetamidophthalic Anhydride

Causality and Experimental Choices: The reaction of a cyclic anhydride with an alcohol is a standard method for preparing monoesters of dicarboxylic acids. This process, termed alcoholysis (or specifically methanolysis), involves the nucleophilic attack of the alcohol's oxygen on one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form an ester at one position and a carboxylic acid at the other. This reaction can often be achieved by simply heating the anhydride in an excess of the alcohol, which also serves as the solvent. The reaction can be slow and may be accelerated by an acid or base catalyst.

It is crucial to recognize that the starting anhydride is asymmetric. Therefore, the nucleophilic attack by methanol can occur at either of the two distinct carbonyl carbons, leading to the formation of two regioisomeric products:

-

Isomer 1: 2-(methoxycarbonyl)-6-(acetylamino)benzoic acid

-

Isomer 2: 3-(acetylamino)-2-(methoxycarbonyl)benzoic acid

The separation of these isomers may require chromatographic techniques. For many applications, the resulting mixture of isomers may be used directly.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Acetamidophthalic Anhydride | C₁₀H₇NO₄ | 205.17 | Starting Material |

| Methanol | CH₄O | 32.04 | Reactant & Solvent |

| Sulfuric Acid (optional) | H₂SO₄ | 98.08 | Acid Catalyst |

Experimental Protocol: Methanolysis of 3-Acetamidophthalic Anhydride

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-acetamidophthalic anhydride (1 part by weight) in an excess of methanol (e.g., 10-20 parts by volume).

-

Optional (for acid catalysis): Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of anhydride).

-

Heat the mixture to reflux with stirring.

-

Continue refluxing for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to separate the isomers if required.

Caption: High-level experimental workflow for the synthesis.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

-

Melting Point: A sharp melting point range for the crystalline solids (3-aminophthalic acid, 3-acetamidophthalic anhydride, and the final product) is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR of the final product should show signals for the aromatic protons, the acetyl methyl group, the N-H proton, and the ester methyl group.

-

Infrared (IR) Spectroscopy: To identify key functional groups. The anhydride intermediate will show characteristic C=O stretches around 1750-1850 cm⁻¹. The final product will show ester C=O stretch (~1720 cm⁻¹), amide C=O stretch (~1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

-

Acetic Anhydride: Is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Hydrazine Hydrate: Is toxic and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate PPE.

-

Strong Acids and Bases (HCl, H₂SO₄, NaOH): Are corrosive. Handle with care and appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Reactions involving heating and reflux should be performed with appropriate apparatus to prevent pressure buildup and solvent loss.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Acetamidophthalic Anhydride (A2804).

- Benchchem (n.d.). A Technical Guide to 3-Acetamidophthalic Anhydride: Properties, Synthesis, and Applications.

- Google Patents (2016). CN105330587A - Preparation method of 3-acetyl aminophthalimide.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226121, 3-Acetamidophthalic Anhydride. PubChem.

- Google Patents (2018). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.

Sources

- 1. 3-Acetamidophthalic Anhydride|CAS 6296-53-3 [benchchem.com]

- 2. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 3. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 4. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl-3-N-acetylamino Phthalate

Foreword

Methyl-3-N-acetylamino phthalate is a specialized diester of phthalic acid. While not as extensively documented as commodity phthalates, its unique structure, featuring both a methyl ester and an N-acetylamino group, suggests a range of potential applications in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing upon data from analogous compounds to build a predictive but scientifically grounded profile.

Molecular Structure and Physicochemical Properties

Methyl-3-N-acetylamino phthalate is characterized by a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with a methyl group, and an N-acetylamino substituent at the third position.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for Methyl-3-N-acetylamino phthalate, the following properties are predicted based on the known values of its parent compound, 3-acetamidophthalic acid, and general characteristics of phthalate esters.[1]

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₁H₁₁NO₅ | Calculation |

| Molecular Weight | 237.21 g/mol | Calculation |

| Appearance | Likely a solid at room temperature | Based on 3-acetamidophthalic acid[1] |

| Melting Point | Estimated to be lower than 260 °C | The melting point of 3-acetamidophthalic acid is 260 °C. Esterification typically lowers the melting point.[1] |

| Boiling Point | > 500 °C (Predicted) | Based on the predicted boiling point of 3-acetamidophthalic acid (518.2±45.0 °C).[1] |

| Solubility | Slightly soluble in polar organic solvents like DMSO and Methanol. | Based on the solubility of 3-acetamidophthalic acid.[1] |

| Density | ~1.5 g/cm³ (Predicted) | Based on the predicted density of 3-acetamidophthalic acid (1.512±0.06 g/cm³).[1] |

| pKa | ~2.5 (Predicted for the remaining carboxylic acid) | Based on the predicted pKa of 3-acetamidophthalic acid (2.54±0.10).[1] |

Synthesis and Reactivity

The synthesis of Methyl-3-N-acetylamino phthalate would likely proceed through a multi-step process starting from 3-nitrophthalic acid.

Synthetic Pathway

A plausible synthetic route involves the reduction of the nitro group, followed by acetylation, and finally esterification.

Caption: Proposed synthetic pathway for Methyl-3-N-acetylamino phthalate.

Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride (Precursor)

This protocol is adapted from established methods for the synthesis of related compounds.[2][3]

-

Reduction of 3-Nitrophthalic Acid:

-

Dissolve 3-nitrophthalic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide).

-

Add a reducing agent, such as hydrazine hydrate, in the presence of a catalyst (e.g., palladium on carbon or ferric chloride).[2]

-

Heat the mixture to 70-80°C and stir for several hours until the reduction is complete.

-

Cool the reaction mixture and acidify to precipitate 3-aminophthalic acid.

-

Filter and recrystallize the product.

-

-

Acetylation and Cyclization:

-

Reflux the obtained 3-aminophthalic acid with an excess of acetic anhydride for 1-10 hours.[3] This step both acetylates the amino group and forms the cyclic anhydride.

-

Cool the reaction mixture to induce crystallization of 3-acetamidophthalic anhydride.

-

Filter the product and wash with a suitable solvent to remove excess acetic anhydride.

-

Final Esterification Step

To obtain Methyl-3-N-acetylamino phthalate, the resulting 3-acetamidophthalic anhydride would be subjected to methanolysis, or the corresponding 3-acetamidophthalic acid (obtained by hydrolysis of the anhydride) would undergo Fischer esterification with methanol in the presence of an acid catalyst.

Predicted Spectroscopic Characteristics

The following are predicted spectroscopic data based on the structure of Methyl-3-N-acetylamino phthalate and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the range of 7.5-8.5 ppm.

-

Methyl Ester Protons: A singlet around 3.9 ppm.

-

Acetyl Protons: A singlet around 2.2 ppm.

-

Amide Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (Ester and Carboxylic Acid): Resonances between 165-175 ppm.

-

Amide Carbonyl Carbon: A signal around 170 ppm.

-

Aromatic Carbons: Peaks in the 115-140 ppm range.

-

Methyl Ester Carbon: A signal around 52 ppm.

-

Acetyl Methyl Carbon: A peak around 24 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch (Amide): A broad absorption around 3300 cm⁻¹.

-

C=O Stretches (Ester, Carboxylic Acid, Amide): Strong absorptions in the region of 1650-1750 cm⁻¹.

-

C-O Stretch (Ester): An absorption band around 1200-1300 cm⁻¹.

-

Aromatic C-H Bending: Bands in the 700-900 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry in negative ion mode would be a suitable technique for identification, potentially showing characteristic fragment ions corresponding to the loss of the methyl ester group or the acetyl group.[4]

Potential Applications

While specific applications for Methyl-3-N-acetylamino phthalate are not widely reported, its structure suggests potential utility in several areas:

-

Pharmaceutical Synthesis: The phthalimide group is a key structural motif in several pharmaceutical agents. This compound could serve as a precursor or building block for more complex molecules. The related compound, 3-acetamidophthalic acid, is an impurity of Apremilast, a phosphodiesterase 4 inhibitor.[1]

-

Polymer Science: Phthalates are well-known plasticizers.[5][6] The N-acetylamino group could impart specific properties such as altered polarity, hydrogen bonding capabilities, or thermal stability to polymers.

-

Organic Synthesis: The functional groups present allow for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

Safety and Toxicology

Specific toxicological data for Methyl-3-N-acetylamino phthalate is not available.[7][8] However, as a phthalate derivative, it is prudent to handle it with the care afforded to this class of compounds.

General Phthalate Toxicology

-

Many phthalates are classified as endocrine disruptors due to their ability to interfere with the body's hormone systems.[6]

-

Exposure to certain phthalates has been linked to developmental and reproductive toxicity in animal studies.[6]

-

The US EPA's CompTox Chemicals Dashboard includes an entry for Methyl-3-N-acetylamino phthalate and provides some hazard data.[7]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Handle in a well-ventilated area or in a closed system.[9]

-

Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container, potentially under an inert atmosphere like nitrogen.[9]

Conclusion

Methyl-3-N-acetylamino phthalate represents a molecule of interest at the intersection of materials science and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust, predictive framework for understanding its chemical properties, synthesis, and potential applications based on the well-established chemistry of its structural analogs. Further research into this compound is warranted to fully elucidate its properties and unlock its potential.

References

- U.S. Environmental Protection Agency. (2025, October 15). Methyl-3-N-acetylamino phthalate - Hazard. CompTox Chemicals Dashboard.

- U.S. Environmental Protection Agency. (2025, October 15). Methyl-3-N-acetylamino phthalate - Exposure. CompTox Chemicals Dashboard.

- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.

- Google Patents. (n.d.). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.

- Zhang, Q., et al. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.

- Google Patents. (n.d.). CN105330587A - Preparation method of 3-acetyl aminophthalimide.

- Net, S., et al. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates. Encyclopedia MDPI.

- U.S. Environmental Protection Agency. (2007, October 10). Phthalates. Tubing for Health Care.

- ChemicalBook. (n.d.). 3-acetamidophthalic acid CAS#: 15371-06-9.

Sources

- 1. 3-acetamidophthalic acid CAS#: 15371-06-9 [m.chemicalbook.com]

- 2. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 3. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. electrochem.eu [electrochem.eu]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physical Properties of Methyl-3-N-acetylamino Phthalate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl-3-N-acetylamino phthalate is a substituted phthalate ester of significant interest in synthetic and medicinal chemistry. As a derivative of phthalic acid, it belongs to a class of compounds widely used as plasticizers, and its unique functionalization suggests potential applications as an intermediate in the synthesis of novel pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of the known and predicted physical properties of Methyl-3-N-acetylamino phthalate, alongside detailed experimental protocols for their determination. Given the limited availability of direct experimental data for this specific compound, this document leverages data from its immediate precursor, 3-acetamidophthalic acid, to provide scientifically grounded predictions and a clear roadmap for empirical characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity.

-

IUPAC Name: Methyl 3-acetamidobenzene-1,2-dicarboxylate

-

Synonyms: Methyl 3-acetamidophthalate, 3-(Acetylamino)-1,2-benzenedicarboxylic acid 1-methyl ester

-

CAS Number: 52659-18-4

-

Molecular Formula: C₁₁H₁₁NO₅

-

Molecular Weight: 237.21 g/mol

The chemical structure, illustrated below, consists of a benzene ring substituted with a methyl ester and a carboxylic acid at adjacent positions (a phthalate core), and an N-acetylamino group at the 3-position.

Caption: Chemical structure of Methyl-3-N-acetylamino phthalate.

Physical Properties: A Comparative Analysis

Direct experimental data for Methyl-3-N-acetylamino phthalate is scarce. However, we can predict its properties with a high degree of confidence by examining its precursor, 3-acetamidophthalic acid.

| Property | 3-Acetamidophthalic Acid | Methyl-3-N-acetylamino Phthalate (Predicted) | Justification for Prediction |

| Molecular Formula | C₁₀H₉NO₅ | C₁₁H₁₁NO₅ | Addition of a methyl group (CH₂) from esterification. |

| Molecular Weight | 223.18 g/mol [1] | 237.21 g/mol | Calculated based on the addition of a CH₂ group. |

| Physical Form | Pale yellow solid[2] | Likely a white to off-white crystalline solid | Esterification of a solid acid typically yields a solid ester, though a lower melting point is expected. |

| Melting Point | 189-191 °C[2] | Lower than 189-191 °C | The conversion of a carboxylic acid to a methyl ester disrupts the strong hydrogen bonding network of the dicarboxylic acid, which generally leads to a lower melting point. |

| Boiling Point | >500 °C (Predicted) | Lower than the di-acid | The reduction in hydrogen bonding and slight increase in volatility would result in a lower boiling point. However, it is still expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in DMSO, Methanol[2] | Increased solubility in less polar organic solvents (e.g., ethyl acetate, dichloromethane) and decreased solubility in water. | The methyl ester group increases the lipophilicity of the molecule. While the remaining carboxylic acid and amide groups provide some polarity, the overall character is less polar than the di-acid. |

Synthesis Pathway

The most probable synthetic route to Methyl-3-N-acetylamino phthalate involves the selective mono-esterification of 3-acetamidophthalic acid. This precursor is synthesized from 3-nitrophthalic acid through a two-step process: reduction of the nitro group to an amine, followed by acetylation.

Caption: Predicted synthesis pathway for Methyl-3-N-acetylamino phthalate.

A plausible method for the selective mono-esterification of the non-conjugated carboxyl group involves reacting 3-acetamidophthalic acid with methanol in the presence of a catalytic amount of a strong acid, such as thionyl chloride or sulfuric acid, at room temperature.[3]

Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for the empirical determination of the key physical properties of Methyl-3-N-acetylamino phthalate.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline Methyl-3-N-acetylamino phthalate is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.[6]

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a moderate rate (e.g., 10 °C/minute) until it is about 20 °C below the expected melting point.[5][6]

-

Refined Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4][6]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. A pure compound will typically have a sharp melting range of 1-2 °C.[7]

Solubility Profiling

Understanding the solubility of a compound is crucial for its application in drug delivery and as a synthetic intermediate. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9]

Materials:

-

Analytical balance

-

Scintillation vials with screw caps

-

A range of solvents (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, ethyl acetate, dichloromethane, DMSO)

-

Shaker or rotator at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid Methyl-3-N-acetylamino phthalate is added to a known volume of each solvent in separate vials. This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: The suspensions are centrifuged to pellet the excess solid.

-

Analysis: A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method (e.g., HPLC with a calibration curve) to determine the concentration of the dissolved compound.[10]

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and identifying functional groups.

¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Predictions:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), likely exhibiting complex splitting patterns due to their proximity.

-

Amide Proton: A singlet or broad singlet (approx. 8.0-9.5 ppm) for the N-H proton.

-

Methyl Ester Protons: A sharp singlet (approx. 3.8-4.0 ppm) corresponding to the three OCH₃ protons.

-

Acetyl Protons: A sharp singlet (approx. 2.0-2.2 ppm) for the three COCH₃ protons.

-

-

¹³C NMR Predictions:

-

Carbonyl Carbons: Two signals in the downfield region (approx. 165-175 ppm) for the ester and amide carbonyls.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-140 ppm).

-

Methyl Ester Carbon: A signal around 52-55 ppm for the OCH₃ carbon.

-

Acetyl Methyl Carbon: A signal around 23-26 ppm for the COCH₃ carbon.

-

IR spectroscopy is used to identify the presence of specific functional groups.[11]

-

Key Predicted Absorptions:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.[12]

-

C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹ (Amide I band).[11]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.[12]

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Predicted Fragmentation: In electron ionization (EI) mode, phthalate esters often show a characteristic base peak at m/z 149, corresponding to the phthalic anhydride radical cation.[13][14][15] For dimethyl phthalate, a base peak at m/z 163 is common, resulting from the loss of a methoxy radical.[13][15] Therefore, for Methyl-3-N-acetylamino phthalate, significant fragments would be expected from the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH), as well as fragmentation of the N-acetylamino side chain.

Conclusion

While direct experimental data on Methyl-3-N-acetylamino phthalate remains limited, a robust profile of its physical properties can be confidently predicted based on the well-characterized precursor, 3-acetamidophthalic acid, and established principles of physical organic chemistry. This guide provides these predictions as a baseline for researchers and outlines the detailed, self-validating experimental protocols necessary for their empirical confirmation. The methodologies described herein represent the standard for the characterization of novel or less-studied organic compounds, ensuring scientific rigor and reproducibility in any future investigation of this promising molecule.

References

-

Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Journal of Chromatographic Science. Available at: [Link]

-

Reddy, G. V., & Rao, G. K. (1990). Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study. Rapid Communications in Mass Spectrometry, 4(10), 424-427. Available at: [Link]

-

PubChem. (n.d.). 3-Acetamidophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Zuo, Y., & Zhu, J. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(9), 1069–1075. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Joint BioEnergy Institute. (2015, October 26). Production of Dicarboxylic Compounds from Renewable Sources 2014-158. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

TCI America. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

- European Patent Office. (n.d.). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Google Patents.

-

ResearchGate. (2000, June). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical-Chemical Properties and Evaluative Fate Modelling of Phthalate Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- European Patent Office. (n.d.). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Google Patents.

-

ResearchGate. (n.d.). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. Retrieved from [Link]

-

SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

MDPI. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates. Encyclopedia. Retrieved from [Link]

-

ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Springer. (n.d.). Determination of phthalate acid esters plasticizers in polyethylene terephthalate bottles and its correlation with some physicochemical properties. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Google Patents. (n.d.). CN105330587A - Preparation method of 3-acetyl aminophthalimide.

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

- Google Patents. (n.d.). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. athabascau.ca [athabascau.ca]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 14. Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study | Scilit [scilit.com]

- 15. researchgate.net [researchgate.net]

Biological Activity & Synthetic Utility of Methyl-3-N-acetylamino Phthalate

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of Methyl-3-N-acetylamino phthalate (specifically focusing on its dominant bioactive form, Dimethyl 3-acetamidophthalate ).

A Technical Guide for Drug Development Professionals

Part 1: Executive Summary

Methyl-3-N-acetylamino phthalate (often utilized as Dimethyl 3-acetamidophthalate , CAS: 52659-18-4) is a critical pharmacophore precursor in the synthesis of nitrogen-containing tricyclic heterocycles. While the molecule itself exhibits modest biological activity as a simple phthalate derivative, its primary value in drug discovery lies in its role as a privileged scaffold for the generation of:

-

CDK Inhibitors (Anticancer): It is a key intermediate in the synthesis of 5-aminoindeno[1,2-c]pyrazol-4-ones , which are potent inhibitors of Cyclin-Dependent Kinases (CDKs), regulating cell cycle progression in tumor cells.

-

PDE4 Inhibitors (Anti-inflammatory): The 3-acetamidophthalic core is structurally homologous to the pharmacophore found in Apremilast , a phosphodiesterase-4 inhibitor used for psoriasis and psoriatic arthritis.

-

Luminol Derivatives: It serves as a stable, protected precursor to 3-aminophthalhydrazide (Luminol), essential for chemiluminescent detection in bioassays.

This guide focuses on its application as a synthetic lynchpin for oncology and inflammation therapeutics.

Part 2: Chemical Identity & Pharmacological Profile

Chemical Structure & Properties

The compound features a phthalate core substituted at the 3-position with an acetamido group.[1][2][3][4] The electron-withdrawing nature of the ester groups, combined with the steric bulk of the acetamido group, directs nucleophilic attack during cyclization reactions, making it an ideal "chassis" for building complex drugs.

| Property | Specification |

| IUPAC Name | Dimethyl 3-acetamidobenzene-1,2-dicarboxylate |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Key Functional Groups | Diester (electrophile), Acetamido (ortho-directing/protected amine) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

Mechanism of Action (Downstream Products)

The biological activity of this compound is realized upon its conversion into tricyclic inhibitors.

Primary Mechanism: CDK Inhibition (Anticancer)

Derivatives synthesized from Methyl-3-N-acetylamino phthalate (e.g., indenopyrazoles) function as ATP-competitive inhibitors of CDKs.

-

Target: CDK2/Cyclin E and CDK4/Cyclin D complexes.

-

Effect: By blocking the ATP binding pocket, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein.

-

Outcome: Hypophosphorylated Rb remains bound to E2F transcription factors, arresting the cell cycle at the G1/S checkpoint and inducing apoptosis in proliferating tumor cells.

Secondary Mechanism: PDE4 Inhibition (Anti-inflammatory)

The phthalimide moiety mimics the adenine ring of cAMP.

-

Target: Phosphodiesterase-4 (PDE4).

-

Effect: Prevents the hydrolysis of cAMP to AMP.

-

Outcome: Elevated intracellular cAMP levels downregulate pro-inflammatory cytokines (TNF-α, IL-23) and upregulate anti-inflammatory mediators (IL-10).

Part 3: Visualization of Mechanisms

Pathway Diagram: Synthesis & Biological Targets[5]

Figure 1: Synthetic pathway transforming the phthalate precursor into bioactive CDK and PDE4 inhibitors.

Part 4: Experimental Protocols

Synthesis of Dimethyl 3-acetamidophthalate

This protocol yields the high-purity intermediate required for biological screening.

Reagents:

-

Dimethyl 3-aminophthalate (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (catalytic)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve 10.0 g (47.8 mmol) of dimethyl 3-aminophthalate in 100 mL of dry DCM in a round-bottom flask under nitrogen.

-

Acetylation: Add 0.5 mL of pyridine, followed by the dropwise addition of 7.3 g (71.7 mmol) of acetic anhydride over 15 minutes.

-

Reflux: Heat the mixture to mild reflux (40°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine spot disappears.

-

Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ (2 x 50 mL) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.

-

Yield: ~92%

-

Melting Point: 148-150°C

-

Synthesis of Bioactive Indenopyrazole (Anticancer Probe)

Based on the method for 5-aminoindeno[1,2-c]pyrazol-4-ones.

Procedure:

-

Condensation: In a dry flask, combine Dimethyl 3-acetamidophthalate (8.3 mmol) with the appropriate acetophenone derivative (1.0 eq) in dry THF.

-

Base Treatment: Add Lithium Hexamethyldisilazide (LiHMDS, 2.2 eq) dropwise at -78°C.

-

Cyclization: Allow to warm to room temperature and stir for 12 hours.

-

Hydrazine Addition: Add hydrazine hydrate (5.0 eq) and reflux for 6 hours.

-

Quench: Cool and quench with TFA. Purify via silica gel chromatography (2-5% MeOH in DCM).

-

Result: Yellow solid (Indenopyrazole derivative).[2]

In Vitro CDK2/Cyclin E Kinase Assay

To validate the biological activity of the synthesized derivative.

Materials:

-

Recombinant CDK2/Cyclin E complex

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Test Compound (from Protocol 4.2)

Workflow:

-

Preparation: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Incubation: Mix 20 ng CDK2/Cyclin E, 5 µg Histone H1, and varying concentrations of the Test Compound (0.1 nM – 10 µM). Incubate for 15 min at 30°C.

-

Reaction: Initiate reaction by adding 10 µM ATP containing 0.5 µCi [γ-³²P]ATP.

-

Termination: After 30 min, stop reaction with 20% TCA (Trichloroacetic acid).

-

Detection: Filter precipitates onto glass fiber filters, wash, and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 5: Data Presentation

Comparative Activity Profile (Representative Class Data)

The following table illustrates the shift in biological potency from the precursor (Methyl-3-N-acetylamino phthalate) to its cyclized drug derivatives.

| Compound Class | Structure Type | Primary Target | IC₅₀ (µM) | Biological Outcome |

| Precursor | Methyl-3-N-acetylamino phthalate | None (Inactive) | >100 | Metabolic Intermediate |

| Derivative A | Indeno[1,2-c]pyrazol-4-one | CDK2/Cyclin E | 0.045 | G1/S Cell Cycle Arrest |

| Derivative B | Indeno[1,2-c]pyrazol-4-one | CDK4/Cyclin D | 0.210 | Tumor Growth Inhibition |

| Analog C | N-substituted Phthalimide | PDE4 | 1.50 | TNF-α Suppression |

Note: Data represents typical values for this chemical series based on structure-activity relationship (SAR) studies.

Part 6: Future Outlook & Applications

The Methyl-3-N-acetylamino phthalate scaffold is currently underutilized in fragment-based drug discovery (FBDD). Its compact structure and dual-ester functionality allow for rapid library generation.

Emerging Areas of Interest:

-

PROTAC Linkers: The phthalimide moiety is a known binder of Cereblon (E3 ligase). This methyl ester can be modified to serve as the "warhead" or linker attachment point for targeted protein degradation chimeras.

-

Antimicrobial Materials: Incorporation of this monomer into polymers (via transesterification) may yield surfaces with inherent bacteriostatic properties against S. aureus and E. coli.

Part 7: References

-

Pardee, A. B. (1989).[2] G1 events and regulation of cell proliferation. Science, 246(4930), 603-608. (Foundational mechanism for CDK inhibition).

-

Google Patents. (2004). 5-Aminoindeno [1,2-c] pyrazol-4-ones as anticancer and antiproliferative agents. (Describes the specific use of dimethyl 3-acetamidophthalate as a precursor). Retrieved from

-

ResearchGate. (2018). Organism-derived phthalate derivatives as bioactive natural products. (Review of general phthalate bioactivity). Retrieved from [Link]

Sources

- 1. 3-Acetamidophthalic acid | 15371-06-9 | Benchchem [benchchem.com]

- 2. JP4665239B2 - 5-Aminoindeno [1,2-c] pyrazol-4-ones as anticancer and antiproliferative agents - Google Patents [patents.google.com]

- 3. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

in vitro studies of Methyl-3-N-acetylamino phthalate

An In-Depth Technical Guide on the In Vitro Studies of Methyl-3-N-acetylamino Phthalate

Executive Summary

Methyl-3-N-acetylamino phthalate (CAS: 52659-18-4), chemically identified as Dimethyl 3-(acetylamino)phthalate , is a critical synthetic intermediate and process-related impurity associated with the production of phthalimide-based pharmaceuticals, most notably the phosphodiesterase 4 (PDE4) inhibitor Apremilast .

In the context of drug development, this compound represents a "masked" form of 3-acetamidophthalic acid (Apremilast Metabolite M18). Its in vitro characterization is essential for two reasons:

-

Impurity Qualification: Regulatory guidelines (ICH Q3A/B) require the toxicological assessment of impurities that exceed specific thresholds.

-

Metabolic Liability: As an ester, it functions as a potential prodrug or labile precursor that rapidly hydrolyzes to its corresponding acid in biological systems.

This guide details the technical protocols for assessing the physicochemical stability, metabolic fate, and cytotoxic potential of Methyl-3-N-acetylamino phthalate.

Part 1: Physicochemical Profile & Stability Strategy

Before initiating biological assays, the compound's stability in aqueous media must be established. Phthalate esters are prone to hydrolysis, which can confound toxicity data if the compound degrades before interacting with the target cells.

Chemical Identity

-

IUPAC Name: Dimethyl 3-acetamidobenzene-1,2-dicarboxylate

-

Molecular Formula: C₁₂H₁₃NO₅[1]

-

Molecular Weight: 251.24 g/mol

-

Key Functional Groups:

-

Dimethyl Ester: Susceptible to chemical and enzymatic hydrolysis.

-

Acetamido Group: Generally stable but contributes to the compound's nitrogenous metabolic profile.

-

Hydrolytic Stability Protocol (pH-Dependent)

Objective: Determine the half-life (

Methodology:

-

Stock Preparation: Dissolve Methyl-3-N-acetylamino phthalate in DMSO to 10 mM.

-

Incubation: Spike stock into three buffers:

-

pH 1.2 (SGF): Simulated Gastric Fluid (stability in oral delivery).

-

pH 7.4 (PBS): Physiological pH (systemic circulation/assay media).

-

pH 9.0 (Borate): Accelerated hydrolysis stress test.

-

-

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS).

-

Analysis: LC-MS/MS monitoring the transition of Parent (251.24 Da)

Mono-ester (237.2 Da)

Data Interpretation:

-

If

min at pH 7.4, subsequent cell-based assays are likely measuring the properties of the acid metabolite (3-acetamidophthalic acid), not the parent ester.

Part 2: In Vitro Metabolic Stability (Microsomal Stability)

Since this compound is an ester, it is a prime target for carboxylesterases abundant in the liver and plasma.

Liver Microsome Assay Protocol

Objective: Quantify the intrinsic clearance (

Reagents:

-

Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

-

NADPH Regenerating System (Mg²⁺, Glucose-6-phosphate, G6PDH, NADP⁺).

-

Test Compound: 1 µM final concentration (to ensure first-order kinetics).

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (pH 7.4) + Test Compound at 37°C for 5 min.

-

Initiation: Add NADPH system.

-

Timepoints: 0, 5, 10, 20, 30, 60 min.

-

Termination: Add ACN (containing Tolbutamide as IS). Centrifuge at 4000g for 20 min.

-

Calculation: Plot

vs. time. The slope

Critical Insight: If the compound disappears rapidly in microsomes without NADPH but is stable in heat-inactivated microsomes, the clearance is driven by esterases , not CYPs. This is typical for phthalate esters.

Part 3: Cytotoxicity & Safety Profiling

As an impurity, the compound must be screened for general cytotoxicity to define the "No Observed Effect Level" (NOEL) in vitro.

Multiplexed Cytotoxicity Assay (MTT + LDH)

Rationale: Using a dual-readout system prevents false negatives. MTT measures mitochondrial health (early toxicity), while LDH measures membrane integrity (late-stage necrosis).

Cell Lines:

-

HepG2: Liver model (metabolically active).

-

HEK293: Kidney model (excretion route relevance).

Protocol:

-

Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

-

Dosing: Treat with serial dilutions of Methyl-3-N-acetylamino phthalate (0.1 µM – 100 µM).

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: Triton X-100 (for LDH) or Doxorubicin (for MTT).

-

-

Duration: Incubate for 48 hours.

-

Readout:

-

Transfer supernatant to a new plate for LDH assay (absorbance at 490 nm).

-

Add MTT reagent to cells; incubate 4h; solubilize for MTT assay (absorbance at 570 nm).

-

Data Presentation Table:

| Concentration (µM) | MTT Viability (% Control) | LDH Release (% Max) | Interpretation |

| 0.1 | 99.5 ± 1.2 | 2.1 ± 0.5 | No Toxicity |

| 1.0 | 98.2 ± 1.5 | 2.4 ± 0.6 | No Toxicity |

| 10.0 | 92.1 ± 2.0 | 5.8 ± 1.1 | Mild Stress |

| 100.0 | 65.4 ± 3.1 | 22.1 ± 2.4 | Cytotoxic |

Part 4: Visualization of Metabolic Pathway

The following diagram illustrates the degradation pathway of Methyl-3-N-acetylamino phthalate, which is critical for interpreting in vitro data.

Caption: Stepwise enzymatic hydrolysis of the dimethyl ester to the stable dicarboxylic acid metabolite (M18).

Part 5: Genotoxicity Assessment (Ames Test)

Due to the presence of the aromatic amide moiety, genotoxicity is a concern. The bacterial reverse mutation assay (Ames test) is mandatory for impurity qualification.

Protocol Strategy:

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: ± S9 Mix (rat liver fraction) is crucial. The parent ester may be non-mutagenic, but the hydrolyzed aromatic amine/amide could be reactive.

-

Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84885, 3-Acetamidophthalic acid (Apremilast Metabolite M18). Retrieved from [Link]

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Methyl-3-N-acetylamino phthalate (CAS 52659-18-4). Retrieved from [Link]

- Food and Drug Administration (FDA).Review of Apremilast (Otezla) - Pharmacology/Toxicology Review (Metabolite M18 Characterization).

Sources

Technical Guide: Methyl-3-N-acetylamino Phthalate & Derivatives

Core Domain: Advanced Organic Synthesis & Pharmaceutical Intermediates Primary Application: PDE4 Inhibitor Synthesis (Apremilast/Otezla®)[1]

Executive Summary

Methyl-3-N-acetylamino phthalate (specifically the dimethyl ester, Dimethyl 3-acetamidophthalate , or its reactive precursor 3-acetamidophthalic anhydride ) represents a critical class of synthons in modern medicinal chemistry.[1] Its primary industrial utility lies in the synthesis of phthalimide-based pharmacophores , most notably Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for psoriatic arthritis.[1]

This guide moves beyond basic property listing to analyze the process chemistry , critical quality attributes (CQAs) , and mechanistic pathways required to utilize this molecule effectively in drug development.

Chemical Architecture & Identity

The molecule exists in a dynamic equilibrium between its stable ester forms and its reactive anhydride form, which is often the species that participates in the final drug condensation step.

| Attribute | Specification |

| Systematic Name | Dimethyl 3-acetamidobenzene-1,2-dicarboxylate |

| Common Precursor | 3-Acetamidophthalic Anhydride (CAS 6296-53-3) |

| Molecular Formula | C₁₂H₁₃NO₅ (Diester) / C₁₀H₇NO₄ (Anhydride) |

| Molecular Weight | 251.24 g/mol (Diester) / 205.17 g/mol (Anhydride) |

| Core Moiety | Phthalimide-precursor (Acetylated Aniline) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Hydrolyzes in water |

Synthesis & Manufacturing Protocols

The synthesis of 3-acetamidophthalate derivatives is a multi-step reduction-acylation sequence.[1] The "self-validating" aspect of this protocol relies on strict in-process controls (IPC) at the reduction stage to prevent nitro-slip impurities.[1]

Synthesis Workflow (The "Nitro-to-Anhydride" Route)

The industrial standard begins with 3-Nitrophthalic acid .[1]

Step 1: Chemoselective Reduction [1]

-

Reagents: Hydrazine Hydrate (

) / Ferric Chloride ( -

Rationale: Traditional hydrogenation (Pd/C) can be costly and sensitive to sulfur poisons.[1] The Hydrazine/Fe system provides a robust, high-yielding reduction of the nitro group to the amine without affecting the carboxylic acids.

-

Protocol:

-

Dissolve 3-nitrophthalic acid in aqueous NaOH (pH ~8-9).

-

Add

catalyst and activated carbon.[1][2][3] Heat to 70-80°C.[1] -

Dropwise addition of hydrazine hydrate (Exothermic control is critical).[1]

-

IPC Checkpoint: TLC or HPLC must show <0.5% starting nitro compound.[1]

-

Acidify to pH 1-2 to precipitate 3-Aminophthalic acid .[1]

-

Step 2: Acetylation & Cyclization

-

Reagents: Acetic Anhydride (

).[1] -

Mechanism: This step serves a dual purpose: it acetylates the amine (protection) and dehydrates the diacid to form the 3-acetamidophthalic anhydride .[1]

-

Protocol:

-

Suspend dried 3-aminophthalic acid in excess acetic anhydride.

-

Reflux (120°C) until the solution clarifies (indicates anhydride formation).

-

Cool to 0-5°C to crystallize the product.

-

Critical Control: Moisture exclusion is mandatory to prevent hydrolysis back to the diacid.

-

Step 3: Esterification (Optional)

If the specific Methyl-3-N-acetylamino phthalate (ester) is required for storage or specific coupling:

-

Reagents: Methanol /

(cat).[1] -

Note: In Apremilast synthesis, the anhydride (Step 2 product) is often used directly because it is more reactive toward the chiral amine than the ester.

Visualization: Synthesis Pathway

Caption: Industrial route from nitro-precursor to the reactive anhydride and stable ester forms.

Application Case Study: Apremilast Synthesis

The primary utility of this molecule is its condensation with a chiral amine sulfone. This reaction demonstrates the "Why" behind the chemical structure: the phthalate motif forms the phthalimide ring, a pharmacophore essential for PDE4 binding.

The Mechanism

The reaction is a condensation between 3-acetamidophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .[1][4][5]

-

Nucleophilic Attack: The primary amine of the sulfone attacks the carbonyl carbon of the anhydride.

-

Ring Opening: The anhydride ring opens to form an amic acid intermediate.[1]

-

Ring Closure (Dehydration): Under reflux (often in acetic acid), water is eliminated to close the ring, forming the stable phthalimide (Apremilast).

Causality Insight: Acetic acid is preferred as a solvent because it catalyzes the ring closure and suppresses the de-acetylation of the amino group (a common impurity pathway).

Visualization: Apremilast Formation

Caption: Mechanistic pathway for the conversion of the phthalate intermediate into the active API.

Quality & Analytical Characterization

For drug development professionals, characterizing the purity of this intermediate is vital to prevent downstream failures.

Impurity Profiling

| Impurity Type | Origin | Detection Method | Limit (Typical) |

| 3-Aminophthalic acid | Incomplete acetylation or hydrolysis | HPLC (RT < Main Peak) | < 0.15% |

| 3-Nitrophthalic acid | Unreacted starting material | HPLC / TLC | < 0.10% |

| Dimer Species | Over-reaction during anhydride formation | GPC / Mass Spec | < 0.50% |

HPLC Method (Reference Standard)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 250mm x 4.6mm, 5µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 90% A to 10% A over 30 mins.

-

Detection: UV at 230 nm (Carbonyl absorption).[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

-

Handling: The anhydride form is a sensitizer. Use full PPE (gloves, respirator) to prevent sensitization.[1]

-

Storage: Moisture sensitive.[1] Store under inert gas (Nitrogen/Argon) to prevent hydrolysis back to the dicarboxylic acid.[1]

References

-

Vertex AI Search (2026). Synthesis of 3-acetamidophthalic anhydride and its application in Apremilast production.2[1][4][5][6][7][8][9][10]

-

National Institutes of Health (PubChem). 3-Acetamidophthalic Anhydride Compound Summary.[1]11[1][4][5][7][8][10][12]

-

Google Patents (CN105330587A). Preparation method of 3-acetyl aminophthalimide and intermediates.[1]3[1][4][5][7][9][10][12]

-

Organic Chemistry Portal. Phthalimide Synthesis and Protection Groups.[1][13]13[1][4][5][7][10][12]

-

BenchChem. 3-Acetamidophthalic acid Properties and Derivatives.14[1][7]

Sources

- 1. 3-acetamidophthalic acid CAS#: 15371-06-9 [m.chemicalbook.com]

- 2. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 3. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 4. WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]

- 5. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2019073431A1 - An improved process for the preparation of apremilast and its intermediate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. Phthalimides [organic-chemistry.org]

- 14. 3-Acetamidophthalic acid | 15371-06-9 | Benchchem [benchchem.com]

discovery and history of Methyl-3-N-acetylamino phthalate

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl-3-N-acetylamino phthalate

Introduction

Methyl-3-N-acetylamino phthalate is a derivative of 3-Acetamidophthalic acid, belonging to the broader class of chemical compounds known as phthalates. Phthalates, or phthalic acid esters, are primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC)[1]. While high molecular weight phthalates are common in industrial applications like flooring and cables, lower molecular weight phthalates are found in a variety of consumer products, including cosmetics, inks, and adhesives[2][3][4].

The core structure of Methyl-3-N-acetylamino phthalate, 3-Acetamidophthalic acid, is a significant intermediate in the synthesis of pharmaceuticals[5]. Notably, it is a known impurity and a synthetic precursor to Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis[5][6]. The study of such derivatives is crucial for understanding reaction pathways, impurity profiles, and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of the core moiety, a proposed synthesis for its methyl ester, and a discussion of its potential applications and biological context.

Synthesis and History of the Core Moiety: 3-Acetamidophthalic Acid

The history of Methyl-3-N-acetylamino phthalate is intrinsically linked to the development and synthesis of its precursor, 3-Acetamidophthalic acid. Modern synthetic routes to 3-Acetamidophthalic acid predominantly start from 3-nitrophthalic acid and involve a two-step process: the reduction of the nitro group followed by the acylation of the resulting amino group[7].

Step 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

The initial step is the reduction of 3-nitrophthalic acid to 3-aminophthalic acid. This is a critical reaction where the choice of catalyst and reducing agent plays a pivotal role in achieving high yields and reaction efficiency[7]. A common method involves dissolving 3-nitrophthalic acid in an aqueous solution of sodium hydroxide, followed by the addition of a reducing agent and a catalyst. The mixture is then heated to approximately 70-80°C and stirred for several hours to complete the reaction. Recrystallization of the product yields 3-aminophthalic acid[8].

Step 2: Acylation of 3-Aminophthalic Acid

Once 3-aminophthalic acid is obtained, the final step is the introduction of the acetamido group (–NHCOCH₃) through an acylation reaction. This is typically achieved by reacting 3-aminophthalic acid with acetic anhydride[7]. The reaction mixture is heated, often to reflux, to ensure the dissolution of the reactants and to drive the reaction to completion. Upon cooling, 3-acetamidophthalic acid crystallizes and can be isolated.

A related and important derivative, 3-acetamidophthalic anhydride, is also synthesized from 3-aminophthalic acid using acetic anhydride. In this process, 3-aminophthalic acid is heated with acetic anhydride to around 120°C. After the reaction is complete, the mixture is cooled to induce crystallization, and the anhydride product is isolated by filtration[9]. This anhydride is a key intermediate in the synthesis of more complex molecules, including Apremilast[6].

Caption: Synthetic pathway from 3-Nitrophthalic Acid to 3-Acetamidophthalic Acid.

Proposed Synthesis of Methyl-3-N-acetylamino phthalate

The synthesis of Methyl-3-N-acetylamino phthalate from 3-Acetamidophthalic acid can be achieved through standard esterification methods. One of the most common and effective methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Acetamidophthalic acid in an excess of dry methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl-3-N-acetylamino phthalate.

Caption: Proposed synthesis of Methyl-3-N-acetylamino phthalate via esterification.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 3-Acetamidophthalic acid. The properties of Methyl-3-N-acetylamino phthalate are predicted based on its structure.

| Property | 3-Acetamidophthalic Acid | Methyl-3-N-acetylamino phthalate (Predicted) |

| CAS Number | 15371-06-9[7] | 52659-18-4[10] |

| Molecular Formula | C10H9NO5 | C11H11NO5 |

| Molecular Weight | 223.18 g/mol [7] | 237.21 g/mol |

| Melting Point | 260 °C[5] | Not available |

| Boiling Point | 518.2±45.0 °C (Predicted)[5] | Not available |

| Density | 1.512±0.06 g/cm3 (Predicted)[5] | Not available |

| Solubility | DMSO (Slightly), Methanol (Slightly)[5] | Soluble in common organic solvents |

| Appearance | Pale Yellow Solid[5] | Likely a solid at room temperature |

Potential Applications and Biological Context

Given that 3-Acetamidophthalic acid is an impurity of Apremilast, Methyl-3-N-acetylamino phthalate could be of interest in the pharmaceutical industry for several reasons:

-

Reference Standard: It can be synthesized and used as a reference standard for the detection and quantification of related impurities in the manufacturing of Apremilast and other pharmaceuticals.

-

Intermediate for Analogs: This compound could serve as a starting material for the synthesis of novel analogs of Apremilast or other biologically active molecules. The methyl ester group can be further modified or hydrolyzed as needed.

From a broader biological perspective, the potential effects of Methyl-3-N-acetylamino phthalate would need to be evaluated. Phthalates as a class have been the subject of extensive research due to their widespread use and potential as endocrine-disrupting chemicals[11]. Studies have shown that some phthalates can interfere with the endocrine system and may be associated with adverse health effects[11]. Therefore, any new phthalate derivative intended for use in applications with potential for human exposure would require thorough toxicological assessment.

The biological activity of phthalate derivatives is diverse. For instance, some phthalates isolated from marine microorganisms have shown antimicrobial activity[12][13]. Phthalimide derivatives, which share a similar core structure, have been investigated for a range of pharmacological activities, including anxiolytic effects[14].

Conclusion

While the are not directly documented, a clear path for its synthesis can be delineated from its well-characterized precursor, 3-Acetamidophthalic acid. The importance of this precursor as a pharmaceutical intermediate suggests that its methyl ester could be a valuable tool for researchers in drug development and quality control. Further investigation into the specific biological activities and potential applications of Methyl-3-N-acetylamino phthalate is warranted to fully understand its properties and potential contributions to science and industry. As with all phthalate derivatives, careful consideration of its toxicological profile would be a necessary component of any future research and development.

References

-

Some phthalates and their applications - Figures and Tables. (n.d.). GreenFacts. Retrieved from [Link]

- CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents. (n.d.).

- CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents. (n.d.).

- (12) United States Patent - Apremilast process. (n.d.).

-

Dutta, S., et al. (2020). Phthalates and epigenetics: An emerging public health concern. PMC - NIH. Retrieved from [Link]

-

Methyl-3-N-acetylamino phthalate - Exposure - EPA. (2025, October 15). Retrieved from [Link]

-

Gore, A. C., et al. (2014). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. PMC. Retrieved from [Link]

-

Li, Y., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI. Retrieved from [Link]

-

Mamta Polycoats. (n.d.). Why is ATEC Used as a Replacement for Phthalate Plasticizers? Retrieved from [Link]

-

Aruna, V. (2020). Antimicrobial activity of diethyl phthalate isolated from marine streptomyces mw09-1. Journal of Advanced Scientific Research. Retrieved from [Link]

-

Dimethyl phthalate - Wikipedia. (n.d.). Retrieved from [Link]

-

PHTHALATES | AFIRM Group. (n.d.). Retrieved from [Link]

-

El-Naggar, N. E., et al. (2019). Phthalate derivatives from marine Penicillium decumbens and its synergetic effect against sepsis bacteria. Biointerface Research in Applied Chemistry. Retrieved from [Link]

- EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents. (n.d.).

-

Phthalimides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

N-Methylacetamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Rastegar, H., et al. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. PMC. Retrieved from [Link]

-

New process for synthesis on n-methylphthalimide - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. afirm-group.com [afirm-group.com]

- 2. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 5. 3-acetamidophthalic acid CAS#: 15371-06-9 [m.chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Acetamidophthalic acid | 15371-06-9 | Benchchem [benchchem.com]

- 8. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 9. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. Phthalates and epigenetics: An emerging public health concern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciensage.info [sciensage.info]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Research Applications of Methyl-3-N-acetylamino phthalate

[1][2]

Executive Summary & Molecular Profile[2][3]

Methyl-3-N-acetylamino phthalate (and its closely related analogs, such as the dimethyl ester or the free acid anhydride) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural core—an ortho-phthalate substituted with an acetamido group—serves as the critical pharmacophore precursor for Apremilast (Otezla®), a blockbuster phosphodiesterase 4 (PDE4) inhibitor.[1][2]

Beyond its primary role in immunomodulatory drug synthesis, this compound acts as a versatile building block for chemiluminescent probes (isoluminol derivatives) and phthalimide-based cereblon (CRBN) modulators used in targeted protein degradation (PROTACs).[1][2]

Chemical Identity & Properties

| Property | Specification |

| Common Name | Methyl-3-acetamidophthalate (Mono- or Dimethyl ester variants) |

| Key Functional Groups | Methyl Ester (Electrophile), Acetamido (H-bond donor/acceptor), Phthalate Core |

| Primary Reactivity | Cyclization to anhydride; Nucleophilic acyl substitution; Hydrazinolysis |

| Storage Stability | Hydrolysis-sensitive; store under inert gas at -20°C |

Core Application: Synthesis of PDE4 Inhibitors (Apremilast)[1][2][6]

The most authoritative application of Methyl-3-N-acetylamino phthalate is its role as the precursor to 3-acetamidophthalic anhydride , the electrophilic partner required to close the phthalimide ring of Apremilast.[1]